molecular formula C7H16N4 B14762981 2,4,8,10-Tetraazaspiro[5.5]undecane CAS No. 180-60-9

2,4,8,10-Tetraazaspiro[5.5]undecane

Katalognummer: B14762981
CAS-Nummer: 180-60-9
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: QYPOGYLFHNBTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,8,10-Tetraazaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetraazaspiro[5.5]undecane typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spiro compound. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,8,10-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4,8,10-Tetraazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,8,10-Tetraazaspiro[5.5]undecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exhibit bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,8,10-Tetraazaspiro[5.5]undecane is unique due to its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts .

Eigenschaften

CAS-Nummer

180-60-9

Molekularformel

C7H16N4

Molekulargewicht

156.23 g/mol

IUPAC-Name

2,4,8,10-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h8-11H,1-6H2

InChI-Schlüssel

QYPOGYLFHNBTBA-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CNCN1)CNCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.